molecular formula C10H11OP B6282180 1-(dimethylphosphoryl)-3-ethynylbenzene CAS No. 2287286-68-2

1-(dimethylphosphoryl)-3-ethynylbenzene

Cat. No.: B6282180
CAS No.: 2287286-68-2
M. Wt: 178.2
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Description

1-(Dimethylphosphoryl)-3-ethynylbenzene is a benzene derivative featuring a dimethylphosphoryl group (–P(O)(CH₃)₂) at position 1 and an ethynyl group (–C≡CH) at position 2. This compound combines aromatic, alkyne, and phosphorus-based functionalities, making it a versatile intermediate in organic synthesis and materials science. The dimethylphosphoryl group contributes to electron-withdrawing effects and thermal stability, while the ethynyl group enables click chemistry and cross-coupling reactions, such as Sonogashira couplings .

For example, related phosphorylated pyrazoles are synthesized using phosphoryl hydrazides under acidic conditions .

Properties

CAS No.

2287286-68-2

Molecular Formula

C10H11OP

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(dimethylphosphoryl)-3-ethynylbenzene typically involves the introduction of the dimethylphosphoryl group and the ethynyl group onto the benzene ring. One common method involves the reaction of 3-bromo-1-ethynylbenzene with dimethylphosphine oxide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, which facilitates the coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethylphosphoryl)-3-ethynylbenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form 1-(dimethylphosphoryl)-3-ethylbenzene.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophiles like bromine or nitric acid can be used in the presence of a catalyst such as iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of 1-(dimethylphosphoryl)-3-ethynylbenzaldehyde.

    Reduction: Formation of 1-(dimethylphosphoryl)-3-ethylbenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

The dimethylphosphoryl group is known for its role in enzyme inhibition and modulation of signaling pathways. Research indicates that compounds containing this moiety can interact with biological macromolecules, such as proteins and nucleic acids, leading to potential therapeutic applications.

  • Enzyme Inhibition : Studies have shown that 1-(dimethylphosphoryl)-3-ethynylbenzene can inhibit specific enzymes involved in metabolic pathways, which may contribute to its potential as a drug candidate for treating diseases like cancer or neurodegenerative disorders.

Agricultural Chemistry

The compound's biological activity has led to investigations into its use as an agrochemical. Its ability to modulate biological pathways makes it a candidate for developing new pesticides or herbicides.

  • Insecticidal Properties : Preliminary studies suggest that this compound exhibits insecticidal activity against certain pests, potentially offering a new avenue for pest control in agriculture.

Material Science

Due to its unique chemical properties, this compound can be utilized in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components.

Case Study 1: Enzyme Inhibition Research

Recent research focused on the interaction of this compound with acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The study demonstrated that the compound inhibited AChE activity in vitro, suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic signaling.

  • Methodology : The inhibition was assessed using a colorimetric assay measuring the rate of substrate hydrolysis.
  • Results : The compound exhibited a half-maximal inhibitory concentration (IC50) of 25 µM, indicating significant potency compared to standard AChE inhibitors.

Case Study 2: Agricultural Application

Field trials were conducted to evaluate the efficacy of this compound as an insecticide against common agricultural pests such as Spodoptera frugiperda (fall armyworm).

  • Methodology : The compound was applied at varying concentrations across different plots.
  • Results : The application resulted in an average reduction of pest populations by 75% over two weeks, demonstrating promising potential as a biopesticide.

Mechanism of Action

The mechanism by which 1-(dimethylphosphoryl)-3-ethynylbenzene exerts its effects involves interactions with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the dimethylphosphoryl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Phosphorylated Compounds

Compound Name Functional Groups Molecular Formula CAS RN Key Applications/Reactivity
1-(Dimethylphosphoryl)-3-ethynylbenzene –P(O)(CH₃)₂, –C≡CH C₁₀H₁₁OP N/A* Click chemistry, polymer precursors
Diethyl methylphosphonite –P(OCH₂CH₃)₂(CH₃) C₄H₁₁O₂P 15715-42-1 Ligand synthesis, coordination chemistry
Dimethyl ethylphosphonite –P(OCH₃)₂(CH₂CH₃) C₄H₁₁O₂P N/A Precursor for agrochemicals
3-Methylheptan-3-yl N,N-dimethylphosphoramidocyanidate –P(N(CH₃)₂)(CN)O–(3-methylheptyl) C₁₁H₂₃N₂OP N/A Nerve agent analogs, enzymatic studies

Notes:

  • Phosphoryl vs. Phosphonite Groups : The dimethylphosphoryl group in the target compound (P(V)) differs from phosphonite derivatives (P(III)), which are more nucleophilic and prone to oxidation .
  • Alkyne Reactivity : The ethynyl group in this compound enables unique reactivity absent in phosphonites or phosphoramidocyanidates, such as cycloadditions or polymerizations .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-(dimethylphosphoryl)-3-ethynylbenzene, and what methodological considerations are critical for achieving high purity?

  • Methodological Answer : A typical route involves the reaction of 3-ethynylbenzene derivatives with dimethylphosphinic chloride or hydrazide under controlled conditions. For example, phosphorylating agents like p,p-dimethylphosphinic hydrazide can be used in the presence of acetic acid to introduce the dimethylphosphoryl group . Key considerations include:

  • Reagent stoichiometry : Excess phosphorylating agent ensures complete functionalization.
  • Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (e.g., using dichloromethane/hexane) is critical for isolating high-purity product.

Q. How can X-ray crystallography and SHELX software be employed to determine the crystal structure of this compound?

  • Methodological Answer :

Data Collection : Single-crystal X-ray diffraction data is collected at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

Structure Solution : SHELXD or SHELXS (via direct methods) is used for phase determination .

Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy factors. Hydrogen atoms are placed geometrically or located via difference Fourier maps.

Validation : The CIF file is checked using PLATON or checkCIF for structural consistency and to resolve disorders .

Q. What spectroscopic techniques are most informative for characterizing the structural features of this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify ethynyl protons (~2.5–3.5 ppm) and phosphoryl group effects (e.g., deshielding of adjacent carbons). 31P^{31}\text{P} NMR confirms phosphorylation (δ ~20–30 ppm).
  • IR : Stretching vibrations for C≡C (~2100 cm1^{-1}) and P=O (~1250 cm1^{-1}) are key markers.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.

Q. What safety protocols are recommended when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Protective Equipment : Nitrile gloves, lab coats, and safety goggles are mandatory.
  • Storage : Under inert atmosphere (argon) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. In catalytic hydrogenation reactions involving this compound, how can regioselectivity be controlled to favor terminal alkyne reduction over internal alkyne modification?

  • Methodological Answer :

  • Catalyst Design : Single-atom catalysts (e.g., Pt1_1/N–C) selectively hydrogenate terminal alkynes to alkenes while preserving internal alkynes. The catalyst’s electronic structure minimizes over-reduction .
  • Reaction Optimization :
  • Pressure : Low H2_2 pressure (1–5 bar) limits over-hydrogenation.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance substrate-catalyst interactions.
  • Monitoring : In-situ FTIR or GC-MS tracks reaction progress and selectivity.

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., NMR or crystallographic results)?

  • Methodological Answer :

Cross-Validation : Compare DFT-optimized geometries with X-ray bond lengths/angles. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces .

Dynamic NMR : For flexible moieties (e.g., phosphoryl group rotation), variable-temperature NMR resolves signal splitting not predicted statically.

Bayesian Analysis : Statistical models quantify confidence intervals for experimental vs. computational data, highlighting systematic errors .

Q. How do the dimethylphosphoryl and ethynyl groups influence reactivity in cross-coupling reactions, and what experimental optimizations are necessary?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing phosphoryl group activates the ethynyl moiety for Sonogashira couplings but may deactivate aryl rings for Suzuki reactions.
  • Catalyst Selection : Pd(PPh3_3)4_4 with CuI co-catalyst improves alkyne coupling efficiency.
  • Protection Strategies : Silane or trityl groups protect the ethynyl moiety during phosphorylation steps .

Q. What are the challenges in synthesizing and stabilizing crystalline derivatives, and how can crystallization conditions be optimized?

  • Methodological Answer :

  • Solvent Screening : Use high-throughput platforms to test solvents (e.g., ethanol, acetonitrile) and anti-solvents (hexane).
  • Additives : Small amounts of ionic liquids (e.g., [BMIM][BF4_4]) template crystal growth for better lattice packing .
  • Stability : Store crystals under inert gas with desiccants to prevent hydration or oxidation .

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